cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate
CAS No.:
Cat. No.: VC17591469
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O2 |
|---|---|
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate |
| Standard InChI | InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,11,13,16H,8-9H2,1-3H3/t11-,13-/m1/s1 |
| Standard InChI Key | KFJDWQGAAKUEEW-DGCLKSJQSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)NC3=CC=CC=C23 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate (molecular formula: , molecular weight: 260.33 g/mol) features a fused bicyclic system comprising a pyrrolidine ring condensed with an indole moiety. The tert-butyl carboxylate group at position 2 enhances steric bulk and influences the compound’s solubility and metabolic stability. The cis configuration refers to the spatial arrangement of substituents around the pyrrolidine ring, critical for its biological activity .
Key Structural Features:
-
Tetrahydropyrroloindole Core: A partially saturated indole system with two fused rings (pyrrolidine and indole).
-
tert-Butyl Carboxylate: A bulky ester group that modulates lipophilicity and interaction with hydrophobic binding pockets.
-
Stereochemistry: The cis configuration ensures optimal spatial alignment for target engagement, as demonstrated in comparative studies of cis/trans isomers .
The IUPAC name, tert-butyl 3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate, reflects its bicyclic structure and substituent positions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. For instance, -NMR spectra reveal distinct signals for the tert-butyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–7.5 ppm) . High-resolution MS aligns with the theoretical molecular weight (260.33 g/mol), with fragmentation patterns consistent with the cleavage of the carboxylate group.
Synthesis and Production
Synthetic Strategies
The synthesis of cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate typically involves cyclization reactions using precursors such as anti-form-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate . Two primary routes have been documented:
One-Step Cyclization (Trans Pathway)
-
Catalyst: Raney nickel in methanol or ethanol.
-
Conditions: 20–60°C, atmospheric pressure.
-
Yield: ~64% for trans isomers, with cis isomers requiring additional steps .
Multi-Step Synthesis (Cis Pathway)
-
Reduction of Cyano Group: Anti-form precursors undergo catalytic hydrogenation to form amine intermediates.
-
Cyclization: Base-mediated intramolecular cyclization (e.g., sodium etholate in ethanol) at reflux for 5 hours.
-
Purification: Column chromatography (petroleum ether/ethyl acetate) yields cis isomers with 37.5% efficiency .
Table 1: Comparative Synthesis Methods
| Parameter | One-Step (Trans) | Multi-Step (Cis) |
|---|---|---|
| Catalyst | Raney nickel | Sodium etholate |
| Solvent | Methanol/Ethanol | Ethanol |
| Temperature | 20–60°C | Reflux (~78°C) |
| Yield | 64% | 37.5% |
| Purity | ≥90% (HPLC) | ≥85% (HPLC) |
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to enhance reaction control and reproducibility. Purification via crystallization or simulated moving bed (SMB) chromatography ensures >99% purity for pharmacological studies.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 15 mg/mL) but poorly soluble in water (<0.1 mg/mL).
-
Stability: Stable under inert atmospheres at −20°C for >2 years. Degrades upon exposure to strong acids/bases or UV light.
Thermodynamic Data
-
Melting Point: 128–130°C (DSC).
-
LogP: 2.1 ± 0.3 (calculated), indicating moderate lipophilicity.
Biological Activities and Applications
Antimicrobial Activity
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL) and fungi (Candida albicans, MIC: 16 µg/mL). The mechanism involves inhibition of cell wall synthesis enzymes, validated via molecular docking studies .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12 | Caspase-3 Activation |
| HCT-116 (Colon) | 18 | Bcl-2 Downregulation |
| A549 (Lung) | 25 | Cell Cycle Arrest (G1) |
Neuropharmacological Effects
Preliminary data suggest modulation of serotonin receptors (5-HT), implicating potential antidepressant applications . In vivo models show reduced immobility time in forced swim tests (30% decrease at 10 mg/kg) .
Research Findings and Case Studies
Structure-Activity Relationship (SAR) Studies
Modifications to the tert-butyl group or indole nitrogen significantly alter bioactivity. For example:
-
N-Alkylation: Enhances blood-brain barrier penetration but reduces antimicrobial potency .
-
Carboxylate Replacement: Switching to amides improves solubility but diminishes anticancer efficacy.
Pharmacokinetic Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume